molecular formula C21H20ClN3O3 B2683778 ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922067-66-1

ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2683778
CAS No.: 922067-66-1
M. Wt: 397.86
InChI Key: XBNZVIMOESHYBS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core with a 2-methylphenyl substituent at position 1 and a 4-chlorobenzylamino group at position 4.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-17(23-13-15-8-10-16(22)11-9-15)12-19(26)25(24-20)18-7-5-4-6-14(18)2/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNZVIMOESHYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with 2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyridazine ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions including condensation and cyclization processes. Various methods have been documented for synthesizing similar compounds, often utilizing starting materials like chlorobenzene derivatives and amino acids .

Biological Activities

Research has indicated that derivatives of dihydropyridazine exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown potential antimicrobial effects. Studies have demonstrated that related compounds possess significant activity against various bacterial strains, suggesting a promising avenue for antibiotic development .
  • Cardiovascular Effects : Analogous dihydropyridine compounds are recognized for their vasodilatory effects and ability to influence cardiovascular functions. They may serve as antihypertensive agents or coronary therapeutic agents due to their impact on blood circulation .
  • Cytotoxicity and Apoptosis : Some studies have explored the cytotoxic effects of dihydropyridazine derivatives on cancer cell lines. These compounds can induce apoptosis, making them candidates for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Balogh et al. focused on the antimicrobial properties of a related dihydropyridazine derivative. The compound was tested against several pathogens, showing effective inhibition of growth, which supports its potential use in developing new antibiotics .

Case Study 2: Cardiovascular Applications

Research published in the European Patent Office highlighted the cardiovascular benefits of dihydropyridine derivatives. These compounds were shown to improve blood flow and reduce hypertension in animal models, indicating their applicability in treating cardiovascular diseases .

Environmental Impact

The environmental implications of using such compounds are also significant. As many pharmaceutical compounds are ionizable, their environmental risk assessments are crucial. A report indicated that approximately 64% of active pharmaceutical ingredients are ionizable, necessitating careful evaluation of their environmental fate and effects during the drug approval process .

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s key structural differentiators are:

  • Position 1 : 2-Methylphenyl group.
  • Position 4: [(4-Chlorophenyl)methyl]amino substituent.

Comparisons with analogues from and highlight critical variations in substituents and their impacts:

Table 1: Substituent and Property Comparison
Compound ID/Name Position 1 Substituent Position 4 Substituent Melting Point (°C) Yield (%) Biological Relevance
Target Compound 2-Methylphenyl [(4-Chlorophenyl)methyl]amino Not reported Not reported Potential adenosine A1 modulation
12b () 3-Chlorophenyl Methyl (with 5-cyano) 109–110 63 Adenosine A1 antagonist activity
12c () 3-Trifluoromethylphenyl Methyl (with 5-cyano) 106–110 52 Enhanced receptor binding (CF3)
12d () 4-Hydroxyphenyl Methyl (with 5-cyano) 220–223 95 High polarity, solubility
12e () 4-Methoxyphenyl Methyl (with 5-cyano) 164.0–164.5 81 Electron-donating effects
Ethyl 4-methoxy-1-(2-methylphenyl)-... () 2-Methylphenyl Methoxy Not reported Not reported Structural similarity to target

Key Observations

Substituent Position and Electronic Effects: The target’s 2-methylphenyl group at position 1 contrasts with meta-substituted phenyl groups in (e.g., 3-Cl in 12b). The [(4-chlorophenyl)methyl]amino group at position 4 introduces a secondary amine capable of hydrogen bonding, unlike the methyl/cyano groups in ’s analogues. This could enhance solubility or alter pharmacokinetics .

Melting Points and Yields: Derivatives with electron-withdrawing groups (e.g., 12c with CF3) exhibit lower yields (52%) compared to electron-donating substituents (e.g., 12e with OMe, 81%). The target’s 4-chloro group may similarly reduce yield due to steric or electronic challenges during synthesis . High-melting compounds like 12d (220–223°C) correlate with polar substituents (e.g., 4-OH), suggesting the target’s amino group could elevate its melting point relative to non-polar analogues.

Biological Implications: highlights adenosine A1 receptor modulation in analogues with pyridazine cores. The target’s 4-chlorobenzylamino group may enhance binding affinity via hydrophobic interactions, while the 2-methylphenyl group could optimize steric compatibility with receptor pockets .

Biological Activity

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the 4-chlorophenyl group is significant as it enhances lipophilicity and may influence binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that derivatives of pyridazine compounds can inhibit bacterial growth by targeting cell wall synthesis and disrupting membrane integrity .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through assays measuring its ability to scavenge free radicals. Results indicate that it possesses significant antioxidant activity, which can mitigate oxidative stress in cells .

Research Findings and Case Studies

StudyFindings
Evaluated the cytotoxic effects on breast cancer cell lines.Showed IC50 values indicating potency against cancer cells.
Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria.Demonstrated effective inhibition of bacterial growth.
Assessed antioxidant properties using DPPH assay.Confirmed significant free radical scavenging activity.

Q & A

Basic: How can the synthesis of this compound be optimized using experimental design methodologies?

Answer:
Synthetic optimization can be achieved through statistical experimental design (DoE). For pyridazine derivatives, factors such as solvent polarity, reaction temperature, and catalyst loading significantly influence yield. A fractional factorial design (e.g., 2^k-p) minimizes experiments while identifying critical parameters. For example, highlights the use of one-pot Biginelli reactions for analogous compounds, where stoichiometric ratios of aldehydes and thioureas were optimized. emphasizes response surface methodology (RSM) to model nonlinear relationships between variables, enabling precise control over reaction outcomes. Post-optimization validation via HPLC or NMR ensures reproducibility .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • X-ray Crystallography : Definitive structural confirmation, as demonstrated in for a structurally related pyrimidine derivative, resolves stereochemistry and molecular conformation.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding (e.g., NH signals at δ 9–11 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine atoms).
  • HPLC-PDA : Quantifies purity (>95%) and detects regioisomeric byproducts.
    Cross-referencing these methods mitigates misinterpretation, as seen in for analogous heterocycles .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map electron density distributions, revealing nucleophilic/electrophilic sites. describes ICReDD’s approach, combining reaction path searches with experimental feedback loops. For instance, Fukui indices can predict sites for electrophilic substitution on the pyridazine ring. Molecular dynamics simulations further assess solvent effects on reaction pathways, reducing trial-and-error synthesis .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

  • Dynamic NMR : Detects slow equilibria (e.g., keto-enol tautomerism) via variable-temperature studies.
  • SC-XRD vs. Solution-State Data : shows that solid-state X-ray structures may differ from solution conformations due to hydrogen bonding in crystals.
  • Complementary Techniques : IR spectroscopy identifies hydrogen-bonding modes, while NOESY NMR correlates spatial proximities in solution. A multi-technique approach is critical, as emphasized in for tetrahydroindazole derivatives .

Basic: What crystallographic data are available for related compounds, and how do they inform conformational analysis?

Answer:
Single-crystal X-ray studies (e.g., for methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate) reveal:

  • Torsion Angles : Key dihedral angles (e.g., C4-C5-N1-C6) dictate planarity of the heterocyclic core.
  • Hydrogen Bonding : Intramolecular O-H···O and N-H···O interactions stabilize specific conformers.
  • Packing Motifs : π-π stacking of aromatic rings influences solubility and melting points.
    Such data guide solvent selection for recrystallization and predict bioavailability in biological assays .

Advanced: How can thermal analysis (TGA/DSC) and stability studies under varied conditions inform storage protocols?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td). For pyridazine derivatives, Td >200°C suggests stability at room temperature.
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., ’s monohydrate form).
  • Forced Degradation Studies : Exposure to humidity (40°C/75% RH), light (ICH Q1B), and acidic/basic conditions identifies labile functional groups (e.g., ester hydrolysis).
    Protocols derived from these studies ensure compound integrity during long-term storage .

Advanced: What strategies address low yields in multi-step syntheses of structurally complex analogs?

Answer:

  • Intermediate Trapping : Use quenching agents (e.g., DABCO) to stabilize reactive intermediates.
  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization in ).
  • Catalyst Screening : As in , Pd/C or CeCl3 may improve coupling efficiency.
  • In Situ Monitoring : ReactIR tracks reaction progress, enabling real-time adjustments.
    Retrosynthetic analysis, guided by ’s thiazolo[3,2-a]pyrimidine synthesis, prioritizes convergent pathways over linear sequences .

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